3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride
CAS No.: 1219979-41-5
Cat. No.: VC2831558
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride - 1219979-41-5](/images/structure/VC2831558.png)
Specification
CAS No. | 1219979-41-5 |
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Molecular Formula | C14H21Cl2NO |
Molecular Weight | 290.2 g/mol |
IUPAC Name | 3-[(4-chloro-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C14H20ClNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H |
Standard InChI Key | NZCZVJSELGHEDE-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl |
Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl |
Introduction
Chemical Identity and Structural Properties
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride is a synthetic organic compound belonging to the pyrrolidine derivatives family. The compound is characterized by a pyrrolidine ring connected to a substituted phenoxy group via a methyl linker. Specifically, it features a 4-chloro-2-isopropylphenoxy moiety attached to the pyrrolidine ring structure, with the entire molecule existing as a hydrochloride salt .
The compound is identified by the CAS Registry Number 1219979-41-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C14H21Cl2NO, reflecting its composition of 14 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms (one from the phenoxy group and one from the hydrochloride salt), a single nitrogen atom, and one oxygen atom .
Structural Characteristics
The compound exhibits a three-dimensional structure with the following key components:
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A five-membered pyrrolidine ring containing a nitrogen atom
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A methylene bridge connecting the pyrrolidine to the phenoxy group
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A phenyl ring with chloro substitution at the para (4) position and an isopropyl group at the ortho (2) position
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A hydrochloride salt formation at the pyrrolidine nitrogen
This specific arrangement of functional groups contributes to the compound's physicochemical properties and potential biological interactions .
Physical and Chemical Properties
The compound's molecular weight of approximately 290.23 g/mol places it in the low-to-medium molecular weight range for drug-like molecules, which is often significant for pharmacological applications . As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form, making it potentially more suitable for various research and pharmaceutical applications.
Comparison with Structural Analogs
The search results reveal several structurally related compounds that provide context for understanding the potential significance of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride.
Positional Isomers and Related Derivatives
Compound | CAS Number | Molecular Formula | Key Structural Difference |
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3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride | 1219979-41-5 | C14H21Cl2NO | Reference compound |
3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride | 1220039-12-2 | C14H21Cl2NO | Positional isomer with swapped chloro and isopropyl positions |
3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride | 1220027-79-1 | C13H19Cl2NO | Lacks the methylene bridge between pyrrolidine and phenoxy |
(R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride | 900512-34-7 | C10H13Cl2NO | Contains stereochemistry at C3 of pyrrolidine; simpler phenyl substitution |
The existence of these related compounds suggests systematic exploration of this chemical space, possibly for structure-activity relationship studies in drug discovery efforts . The subtle structural variations among these compounds—such as positional isomerism of substituents or presence/absence of the methylene bridge—can significantly impact physicochemical properties and biological activities.
Structure-Activity Considerations
The development of multiple related structures suggests ongoing research into optimizing properties such as:
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Binding affinity to biological targets
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Metabolic stability
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Pharmacokinetic properties
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Selectivity among receptor subtypes
Such structural variations are common in medicinal chemistry programs aimed at discovering compounds with improved efficacy, reduced side effects, or enhanced drug-like properties.
Future Research Directions
The existence of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride and its structural analogs in commercial catalogs suggests ongoing interest in this chemical class. Future research might explore:
Structure-Activity Relationship Studies
Systematic modification of the core structure could provide valuable insights into which structural features are essential for biological activity and which can be modified to optimize properties. Potential modifications might include:
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Variation of the substituents on the phenyl ring
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Exploration of alternative heterocyclic systems to replace the pyrrolidine
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Investigation of stereochemistry's impact on activity
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Modification of the linker between the pyrrolidine and phenoxy groups
Such studies could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.
Biological Target Identification
Dedicated screening programs could help identify specific biological targets with which 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride interacts. Based on structural similarities to other bioactive molecules, potential targets might include:
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G-protein coupled receptors (particularly histamine receptors)
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Ion channels
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Transporters
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Enzymes involved in neurotransmitter metabolism
Identifying specific targets would significantly enhance understanding of this compound's potential value in drug discovery .
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